molecular formula C20H20ClF3N2O2 B4818550 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide

Cat. No. B4818550
M. Wt: 412.8 g/mol
InChI Key: TYBXLQMEZDCMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide, also known as CTB or Compound 1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamides and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide is not fully understood, but it is believed to act on several cellular pathways. It has been found to inhibit the activity of several enzymes, including cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has also been found to reduce inflammation and oxidative stress, which are involved in the development of several diseases. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has several advantages as a tool for scientific research. It is a highly specific compound that can be used to target specific cellular pathways. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide. One area of interest is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide derivatives with improved pharmacokinetic properties. Another area of interest is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide in combination with other compounds to enhance its effectiveness. Finally, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide may have potential applications in the treatment of a range of diseases, including cancer, inflammation, and neurodegenerative diseases, and further research is needed to explore these possibilities.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in various fields. N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide has been used in studies related to cancer, inflammation, and neurodegenerative diseases, among others.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-ethylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N2O2/c1-3-12(4-2)18(27)25-15-7-5-6-13(10-15)19(28)26-17-11-14(20(22,23)24)8-9-16(17)21/h5-12H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBXLQMEZDCMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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